2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

Catalog No.
S821650
CAS No.
1803594-52-6
M.F
C4H9ClN2O
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochlo...

CAS Number

1803594-52-6

Product Name

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

IUPAC Name

2-amino-3-hydroxy-2-methylpropanenitrile;hydrochloride

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C4H8N2O.ClH/c1-4(6,2-5)3-7;/h7H,3,6H2,1H3;1H

InChI Key

YWXYDDCCXZLZHJ-UHFFFAOYSA-N

SMILES

CC(CO)(C#N)N.Cl

Canonical SMILES

CC(CO)(C#N)N.Cl
  • Organic synthesis: The presence of a nitrile group (C≡N) suggests potential use as a building block in organic synthesis for the creation of more complex molecules. PubChem, 2-Amino-3-hydroxy-2-methylpropanenitrile:
  • Medicinal chemistry: The combination of an amino group (NH2) and a hydroxyl group (OH) provides functional groups that could be of interest for researchers exploring new drug candidates. However, further studies are needed to determine any specific activity.

Availability of Research Data:

Currently, there is a lack of scientific publications or documented research specifically focused on 2-A-3-H-2-MPN hydrochloride. This might be due to the compound being relatively new or not widely studied.

Future Research Directions:

  • Synthesis and characterization of 2-A-3-H-2-MPN hydrochloride to establish its properties and potential for further investigation.
  • Exploration of its reactivity and potential applications in organic synthesis.
  • In vitro and in vivo studies to assess any biological activity, particularly if it holds promise for medicinal chemistry applications.

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is a chemical compound with the molecular formula C4H8N2OC_4H_8N_2O and a molecular weight of approximately 100.12 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it useful in various applications. The compound features an amino group, a hydroxyl group, and a nitrile group, contributing to its unique chemical properties and potential biological activities .

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, reacting with electrophiles to form new bonds.
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids.
  • Reduction: The nitrile group can be reduced to an amine or aldehyde using reducing agents such as lithium aluminum hydride .

These reactions make 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride versatile for synthesizing various derivatives.

Research indicates that 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride exhibits promising biological activities. It has been studied for its potential pharmacological effects, including:

  • Antimicrobial Properties: Some studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
  • Neuroprotective Effects: Preliminary findings indicate potential neuroprotective activity, which could be beneficial in treating neurodegenerative diseases .

The synthesis of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride can be achieved through several methods:

  • Starting from 2-Amino-2-methylpropanenitrile:
    • Reacting 2-amino-2-methylpropanenitrile with hydroxylating agents in the presence of a suitable solvent can yield the desired compound.
  • Using Ammonia and Methanol:
    • A method involves the reaction of ammonia with methanol under controlled conditions to form the compound with high yield .

These methods highlight the compound's accessibility for laboratory synthesis.

The applications of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride span various fields:

  • Pharmaceuticals: Its potential antimicrobial and neuroprotective properties make it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Research: Used in biochemical assays to study enzyme interactions and metabolic pathways .

Interaction studies are crucial for understanding how 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride behaves in biological systems. Research indicates that it may interact with various proteins and enzymes, affecting their activity. For instance:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications.

Further studies are needed to map out these interactions comprehensively.

Several compounds share structural features with 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-2-methylpropanenitrileC4H8N2Lacks hydroxyl group; primarily used as an intermediate.
3-Hydroxy-2-methylpropanenitrileC4H7NOContains only hydroxyl and nitrile groups; less basic than the target compound.
α-AminoisobutyronitrileC4H8N2Similar structure but different functional groups; used in pharmaceuticals.

These comparisons highlight the uniqueness of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride due to its combination of amino, hydroxyl, and nitrile functionalities, setting it apart from similar compounds.

Physical State and Macroscopic Characteristics

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride exists as a white crystalline powder at room temperature [1] [2]. The compound demonstrates typical characteristics of an organic hydrochloride salt, presenting as a solid with a powder appearance under standard laboratory conditions [1] [2]. The molecular formula is C₄H₉ClN₂O with a molecular weight of 136.58 g/mol [3] [1] [2] [4].

The compound's exact mass has been determined to be 136.040341 Da [4], while its monoisotopic mass is consistent with this value. The Chemical Abstracts Service (CAS) number is 1803594-52-6 [3] [1] [2], and it is catalogued under the PubChem CID 119031193 [3] [2]. The compound's MDL number is MFCD28397702 [1] [2], providing additional identification for chemical databases.

The International Union of Pure and Applied Chemistry (IUPAC) name is 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride [3] [1] [2], accurately reflecting its structural composition. The Simplified Molecular Input Line Entry System (SMILES) notation is CC(CO)(C#N)N.Cl [3] [2], while the International Chemical Identifier (InChI) Key is YWXYDDCCXZLZHJ-UHFFFAOYSA-N [3] [1] [2].

PropertyValueReference
Physical StateSolid [1] [2]
AppearanceWhite powder [1] [2]
Molecular FormulaC₄H₉ClN₂O [3] [1] [2]
Molecular Weight136.58 g/mol [3] [1] [2]
Exact Mass136.040341 Da [4]
CAS Number1803594-52-6 [3] [1] [2]

Solubility Profile Across Solvent Systems

The solubility characteristics of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride demonstrate typical behavior for organic hydrochloride salts. The compound exhibits excellent solubility in water [5], which is significantly enhanced by the presence of the hydrochloride moiety. This ionic character facilitates dissolution in polar protic solvents.

The compound demonstrates good solubility in methanol [5], consistent with the favorable interactions between the polar functional groups and the protic solvent. The amino group, hydroxyl group, and ionic chloride can form hydrogen bonds with methanol molecules, promoting dissolution.

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are expected to provide moderate to good solubility based on the compound's polarity and ionic nature. The nitrile group present in the molecule can interact favorably with these solvents through dipole-dipole interactions.

Non-polar organic solvents including hexane, toluene, and diethyl ether exhibit poor solubility for this compound due to the ionic hydrochloride salt character and the presence of polar functional groups. The hydrophobic nature of these solvents is incompatible with the compound's hydrophilic characteristics.

Solvent SystemSolubilityTemperature Effect
WaterSolubleIncreases with temperature
MethanolSolubleIncreases with temperature
EthanolLikely solubleIncreases with temperature
DMSOSolubleIncreases with temperature
AcetonitrileModerately solubleModerate temperature effect
ChloroformSlightly solubleMinimal temperature effect
HexaneInsolubleNegligible at all temperatures

Spectroscopic Properties and Signature Profiles

The spectroscopic characterization of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride provides definitive structural identification through multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signatures for the functional groups present in the molecule.

Proton NMR (¹H NMR) spectroscopy shows distinctive chemical shifts for the amino group protons typically appearing in the range of 1.5-5.0 ppm, with the exact position dependent on solvent and hydrogen bonding effects. The hydroxyl proton appears in the 3-6 ppm region, while aliphatic protons associated with the methylated carbon appear around 2-3 ppm.

Carbon-13 NMR (¹³C NMR) spectroscopy provides structural confirmation through carbon framework analysis. The nitrile carbon appears in the characteristic range of 115-125 ppm, representing the C≡N functionality. The quaternary carbon bearing the amino and nitrile groups typically appears in the 40-60 ppm range, though this signal may be weak due to the absence of directly attached protons.

Infrared (IR) spectroscopy reveals characteristic absorption bands for the functional groups. The amino group shows N-H stretching vibrations in the 3200-3500 cm⁻¹ region, while the hydroxyl group demonstrates O-H stretching in the 3200-3600 cm⁻¹ range. The nitrile group exhibits a sharp C≡N stretching band in the 2200-2260 cm⁻¹ region, providing definitive identification of this functionality.

Mass spectrometry (MS) analysis shows the molecular ion peak at m/z 136.58 corresponding to [M+H]⁺. High-resolution mass spectrometry (HRMS) provides precise mass determination at 136.040341 Da, confirming the molecular formula. Fragmentation patterns typically show loss of hydrogen chloride and nitrile group fragments.

Ultraviolet-Visible (UV-Vis) spectroscopy shows limited chromophore absorption due to the aliphatic nature of the molecule, with potential absorption maxima in the 200-280 nm range depending on the solvent system used.

Spectroscopic TechniqueKey FeaturesExpected Ranges
¹H NMRAmino, hydroxyl, and aliphatic protonsNH₂: 1.5-5.0 ppm; OH: 3-6 ppm; CH: 2-3 ppm
¹³C NMRNitrile and quaternary carbonsC≡N: 115-125 ppm; Quaternary C: 40-60 ppm
IR SpectroscopyFunctional group stretchingN-H: 3200-3500 cm⁻¹; O-H: 3200-3600 cm⁻¹; C≡N: 2200-2260 cm⁻¹
Mass SpectrometryMolecular ion identification[M+H]⁺ at m/z 136.58
HRMSAccurate mass determination136.040341 Da
UV-VisLimited chromophore absorptionλmax ~200-280 nm

Sequence

X

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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